Amino-PEG12-t-Butyl ester
Overview
Description
Amino-PEG12-t-Butyl ester is a chemical compound used in bioconjugation and organic synthesis . It is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of Amino-PEG12-t-Butyl ester is C31H63NO14 . This compound contains two important functional groups, the amino group and the t-butyl ester group .Chemical Reactions Analysis
The amino group in Amino-PEG12-t-Butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of Amino-PEG12-t-Butyl ester is 673.8 g/mol . It is a water-soluble compound due to the presence of a hydrophilic PEG spacer .Scientific Research Applications
Bioconjugation
Amino-PEG12-t-Butyl ester: is widely used in bioconjugation techniques. It facilitates the attachment of various molecules to proteins or other macromolecules, enhancing their stability and solubility. This application is crucial for developing antibody-drug conjugates (ADCs), where the compound acts as a linker between the antibody and the therapeutic agent .
Drug Delivery Systems
In the realm of drug delivery , Amino-PEG12-t-Butyl ester plays a significant role in creating PEGylated compounds. PEGylation helps to mask the drug from the host’s immune system, thereby increasing the half-life of therapeutic agents. This application is particularly beneficial for proteins, peptides, and nucleic acid-based drugs .
Surface Modification
This compound is instrumental in surface modification of nanoparticles. By attaching to the surface, it provides a functional group that can be further modified to attach targeting ligands or imaging agents. This is essential for creating targeted drug delivery systems and diagnostic tools .
Organic Synthesis
Amino-PEG12-t-Butyl ester: is also utilized in organic synthesis . It serves as a building block for synthesizing complex molecules. Its presence in a synthetic pathway can introduce a PEG chain into the final compound, which can improve the pharmacokinetic properties of potential drugs .
Proteomics Research
In proteomics research , this compound is used to modify proteins and peptides. It can help in the study of protein structure and function by stabilizing proteins or altering their surface properties to enhance their interaction with other biomolecules .
Molecular Diagnostics
Lastly, Amino-PEG12-t-Butyl ester finds application in molecular diagnostics . It can be used to modify surfaces or molecules in diagnostic assays, improving the sensitivity and specificity of the tests. This is particularly important in the development of biosensors and microarray technologies .
Safety and Hazards
Mechanism of Action
Target of Action
Amino-PEG12-t-Butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in bioconjugation and organic synthesis .
Mode of Action
The amino group in Amino-PEG12-t-Butyl ester is reactive with its targets . This interaction results in the formation of new bonds, facilitating the process of bioconjugation. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing further reactions to occur.
Pharmacokinetics
It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Amino-PEG12-t-Butyl ester’s action primarily involve the facilitation of bioconjugation and organic synthesis . By reacting with its targets, it enables the formation of new compounds, contributing to various biochemical processes.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG12-t-Butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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